4-(3-Phenoxybenzoyl)quinoline
Description
4-(3-Phenoxybenzoyl)quinoline is a quinoline derivative characterized by a phenoxybenzoyl group substituted at the 4-position of the quinoline ring. Quinoline derivatives are widely studied for their pharmacological and material science applications due to their diverse substitution patterns, which modulate electronic, steric, and biological properties. The 4-position substitution is particularly significant, as it often influences molecular interactions in drug-receptor binding or catalytic processes .
Properties
CAS No. |
1706451-76-4 |
|---|---|
Molecular Formula |
C22H15NO2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(3-phenoxyphenyl)-quinolin-4-ylmethanone |
InChI |
InChI=1S/C22H15NO2/c24-22(20-13-14-23-21-12-5-4-11-19(20)21)16-7-6-10-18(15-16)25-17-8-2-1-3-9-17/h1-15H |
InChI Key |
NFAILPRRSZRXTL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C3=CC=NC4=CC=CC=C34 |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C3=CC=NC4=CC=CC=C34 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Diversity at the 4-Position
The 4-position of quinoline is a common modification site. Key analogs include:
Key Observations :
- Electron-Withdrawing vs.
- Bulkiness and Bioactivity: Bulky substituents (e.g., diethylamino in compound [36]) may reduce antibacterial activity due to steric hindrance, whereas smaller groups (e.g., methoxy in compound 4k) improve selectivity .
Antibacterial and Antifungal Activity
- Compound [36] (Davis et al.): Exhibited potent ecDHFR inhibition (I₅₀ = 0.3 µM) but poor selectivity, attributed to the diethylamino group’s bulk .
- Pyrimidine-Quinoline Hybrids (): Demonstrated antimicrobial activity via dual targeting of bacterial enzymes, suggesting that 4-substituted quinolines with planar substituents (e.g., benzoyl) may enhance membrane penetration .
Enzymatic Inhibition and Selectivity
- PDE10A Inhibitors (): 4-Substituted pyrazoloquinolines achieved sub-nanomolar Ki values, indicating that hydroxymethyl and fluoropyridyl groups optimize binding pocket interactions .
Physicochemical Properties
- Melting Points: Amino-substituted quinolines (e.g., 4k) exhibit higher melting points (223–225°C) due to hydrogen bonding, whereas hydrophobic substituents (e.g., phenoxybenzoyl) may lower solubility .
- Molecular Weight: this compound’s molecular weight (~343 g/mol) falls within the typical range for bioactive quinolines (e.g., 349 g/mol for 1-(4-fluorophenyl)-3-phenylbenzo[f]quinoline) .
Computational and Mechanistic Insights
- Binding Affinity Predictions: Chloroquine’s piperazine side chain adopts a coiled conformation to interact with heme in malaria parasites, suggesting that the phenoxybenzoyl group in this compound may require similar flexibility for target engagement .
- QSAR Studies: Substituent hydrophobicity and steric parameters critically influence PDE10A and DHFR inhibition, as seen in pyrazoloquinolines and Davis et al.’s compounds .
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